2,3-Dimethyl-4-hydroxymethylphenylboronic acid

Description

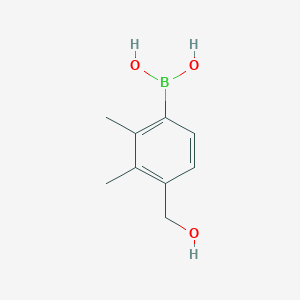

2,3-Dimethyl-4-hydroxymethylphenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with methyl groups at the 2- and 3-positions and a hydroxymethyl group at the 4-position. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols and sugars, making them valuable in sensors, drug delivery systems, and Suzuki-Miyaura cross-coupling reactions .

Notably, the hydroxymethyl group may enhance solubility or enable further functionalization compared to simpler methyl-substituted analogs .

Properties

IUPAC Name |

[4-(hydroxymethyl)-2,3-dimethylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-6-7(2)9(10(12)13)4-3-8(6)5-11/h3-4,11-13H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYOOBLPKKGMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)CO)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501206672 | |

| Record name | Boronic acid, B-[4-(hydroxymethyl)-2,3-dimethylphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501206672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-38-0 | |

| Record name | Boronic acid, B-[4-(hydroxymethyl)-2,3-dimethylphenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-(hydroxymethyl)-2,3-dimethylphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501206672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-hydroxymethylphenylboronic acid typically involves the reaction of 2,3-dimethylphenylboronic acid with formaldehyde under basic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-4-hydroxymethylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The boronic acid group can be reduced to form the corresponding borane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like bromine (Br2) and nitrating agents (HNO3) are commonly employed.

Major Products:

Oxidation: 2,3-Dimethyl-4-carboxyphenylboronic acid.

Reduction: 2,3-Dimethyl-4-hydroxymethylphenylborane.

Substitution: Various substituted phenylboronic acids depending on the electrophile used.

Scientific Research Applications

2,3-Dimethyl-4-hydroxymethylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-hydroxymethylphenylboronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Position and Functional Group Effects

The reactivity, solubility, and biological activity of phenylboronic acids are heavily influenced by substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : The polar hydroxymethyl group may improve aqueous solubility relative to dimethyl-substituted analogs like 2,4-dimethylphenylboronic acid, which are more lipophilic .

- Crystallinity : Substituted phenylboronic acids often exhibit distinct crystal packing due to hydrogen bonding. For example, 4-chloro- and 4-bromophenylboronic acids form supramolecular architectures via B–O–H interactions , whereas methyl groups may hinder such interactions .

Key Research Findings and Challenges

- Synthesis Challenges : The discontinuation of commercial supplies implies synthetic difficulties, possibly due to steric hindrance from the 2,3-dimethyl groups or instability of the hydroxymethyl moiety.

- Structural Insights : Vibrational spectroscopy and crystallographic studies on analogs like 2,3-dimethoxyphenylboronic acid suggest that substituent positioning significantly affects molecular conformation and intermolecular interactions .

- Toxicity and Safety : While specific data are lacking, boronic acids generally require careful handling due to irritant properties (see safety protocols for 4-(ethoxycarbonyl)phenylboronic acid ).

Biological Activity

2,3-Dimethyl-4-hydroxymethylphenylboronic acid is a boronic acid derivative that has garnered attention in various fields of research, particularly for its biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry and biochemistry. This article explores the biological activity of 2,3-Dimethyl-4-hydroxymethylphenylboronic acid, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H13B O3

- CAS Number : 1451391-38-0

- Structure : The compound features a boronic acid group attached to a phenyl ring with two methyl groups and a hydroxymethyl substituent.

The biological activity of 2,3-Dimethyl-4-hydroxymethylphenylboronic acid primarily revolves around its interaction with biological molecules through the boronic acid moiety. This interaction can influence various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound can inhibit enzymes that rely on diol substrates by forming stable complexes, thus disrupting their function.

- Cell Signaling Modulation : By interacting with signaling proteins, it can alter cellular responses and affect processes such as apoptosis and proliferation.

Biological Activity Overview

The biological activities of 2,3-Dimethyl-4-hydroxymethylphenylboronic acid can be categorized into several key areas:

-

Anticancer Activity :

- Research indicates that boronic acids can exhibit cytotoxic effects on cancer cells by inducing apoptosis. Studies have shown that derivatives like 2,3-Dimethyl-4-hydroxymethylphenylboronic acid can enhance the efficacy of existing chemotherapeutic agents by targeting cancer cell metabolism and signaling pathways.

-

Antimicrobial Properties :

- The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function.

-

Diabetes Management :

- Boronic acids have been explored for their potential in glucose sensing and insulin delivery systems. 2,3-Dimethyl-4-hydroxymethylphenylboronic acid may play a role in developing glucose-responsive insulin formulations due to its ability to interact with glucose molecules.

Research Findings

Recent studies have highlighted the diverse applications and biological activities of this compound:

Case Studies

-

Cytotoxicity in Cancer Cells :

A study conducted on breast cancer cells revealed that treatment with 2,3-Dimethyl-4-hydroxymethylphenylboronic acid resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. -

Antibacterial Activity :

In a comparative study against standard antibiotics, this compound showed enhanced antibacterial activity against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent. -

Glucose-Sensitive Insulin Release :

Research on a formulation incorporating this boronic acid derivative demonstrated effective insulin release triggered by glucose levels in vitro, indicating its promise for diabetes management.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.